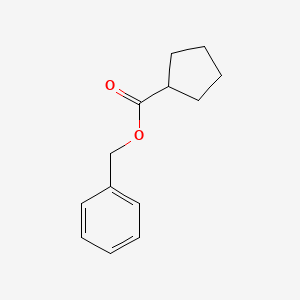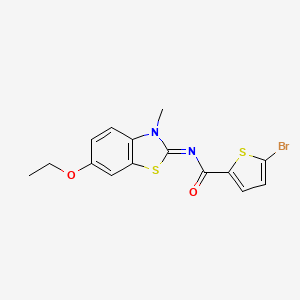
5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or pathways involved in the growth and proliferation of cancer cells or the growth of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is its potential as a versatile organic semiconductor material. It has also shown promise in various scientific research applications. However, limitations include its low solubility in certain solvents and its potential toxicity.
Future Directions
There are several future directions for the study of 5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide. One potential direction is the development of more efficient synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound. Other future directions include investigating the potential of this compound as a therapeutic agent for various diseases and exploring its use in the development of new materials for electronic and optoelectronic applications.
In conclusion, 5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves the reaction of 6-ethoxy-3-methyl-1,3-benzothiazol-2-amine with 5-bromo-2-carboxy-thiophene in the presence of a suitable coupling agent. The reaction is carried out in a solvent system that is compatible with the reactants and the coupling agent. The resulting product is purified by various techniques such as column chromatography, recrystallization, or distillation.
Scientific Research Applications
5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has shown potential in various scientific research applications. It has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. Additionally, it has been investigated for its potential as an organic semiconductor material.
properties
IUPAC Name |
5-bromo-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S2/c1-3-20-9-4-5-10-12(8-9)22-15(18(10)2)17-14(19)11-6-7-13(16)21-11/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGKLEUEJQSGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

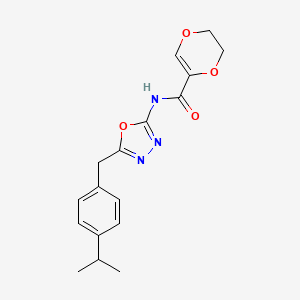
![[1-(2-Chloro-6-ethylpyridine-4-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2772723.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2772724.png)


![5-(Quinolin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2772731.png)


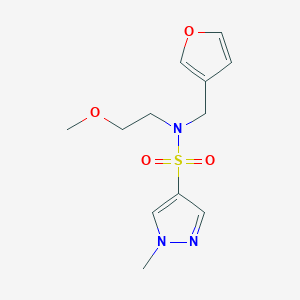
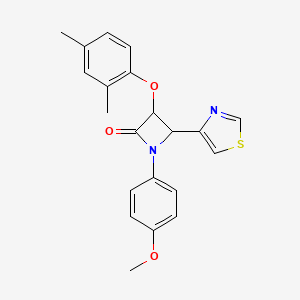
![N-(2-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2772739.png)
![8-chloro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2772741.png)
